2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrido[1,2-a]pyrimidin-4-one core, and a thiazolidin-5-ylidene moiety. It has been studied for its potential as a ligand for alpha1-adrenergic receptors, which are significant targets for various neurological and cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including the formation of the piperazine ring, the pyrido[1,2-a]pyrimidin-4-one core, and the thiazolidin-5-ylidene moiety. Common reagents used in these reactions include 2-methoxyphenylpiperazine, various alkylating agents, and thiazolidinone derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions can introduce new functional groups such as amines or thiols .
Scientific Research Applications
2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a key role in regulating smooth muscle contraction, blood pressure, and other physiological processes. The compound acts as a ligand, binding to the receptor and modulating its activity, which can lead to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to lower blood pressure.
Uniqueness
2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features, which include the combination of a piperazine ring, a pyrido[1,2-a]pyrimidin-4-one core, and a thiazolidin-5-ylidene moiety. These features contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C27H29N5O3S2 |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O3S2/c1-4-11-32-26(34)22(37-27(32)36)17-19-24(28-23-18(2)8-7-12-31(23)25(19)33)30-15-13-29(14-16-30)20-9-5-6-10-21(20)35-3/h5-10,12,17H,4,11,13-16H2,1-3H3/b22-17- |
InChI Key |
URTLBUZHXGTUDX-XLNRJJMWSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5OC)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5OC)SC1=S |
Origin of Product |
United States |
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